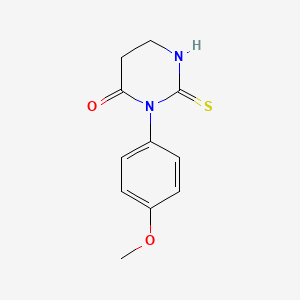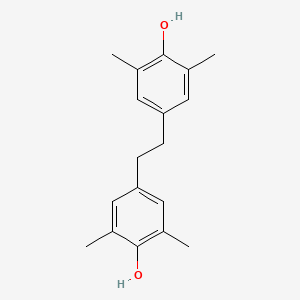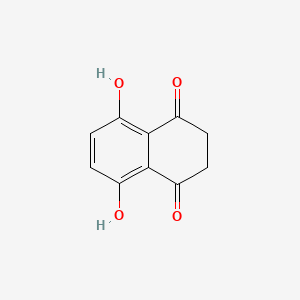
4-((4-Hydroxyphenyl)diazenyl)phenylarsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Hydroxyphenyl)diazenyl)phenylarsonic acid is an organoarsenic compound with the molecular formula C12H11AsN2O4 It is known for its unique structure, which includes both azo and arsonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Hydroxyphenyl)diazenyl)phenylarsonic acid typically involves the diazotization of 4-aminophenylarsonic acid followed by coupling with phenol. The reaction conditions often include acidic environments and controlled temperatures to ensure the successful formation of the azo bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of arsenic compounds.
Chemical Reactions Analysis
Types of Reactions
4-((4-Hydroxyphenyl)diazenyl)phenylarsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic-containing products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of primary amines.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium dithionite is often used as a reducing agent.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides and other oxidized derivatives.
Reduction: Primary amines and related compounds.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-((4-Hydroxyphenyl)diazenyl)phenylarsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although its use is limited due to toxicity concerns.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of 4-((4-Hydroxyphenyl)diazenyl)phenylarsonic acid involves its interaction with various molecular targets. The azo group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components. The arsonic acid group can bind to thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-nitrobenzenearsonic acid: Another organoarsenic compound with similar applications.
Phenylarsonic acid: A simpler organoarsenic compound used in similar contexts.
4-Nitrophenylarsonic acid: Known for its use in animal nutrition and similar chemical properties.
Properties
CAS No. |
5425-66-1 |
|---|---|
Molecular Formula |
C12H11AsN2O4 |
Molecular Weight |
322.15 g/mol |
IUPAC Name |
[4-[(4-hydroxyphenyl)diazenyl]phenyl]arsonic acid |
InChI |
InChI=1S/C12H11AsN2O4/c16-12-7-5-11(6-8-12)15-14-10-3-1-9(2-4-10)13(17,18)19/h1-8,16H,(H2,17,18,19) |
InChI Key |
DJCIIHFJCDJYHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)[As](=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


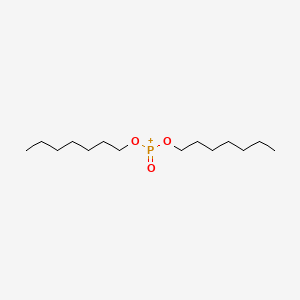
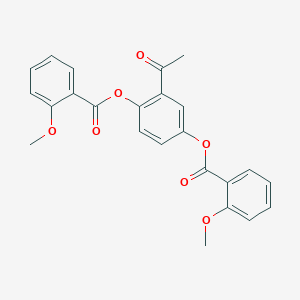
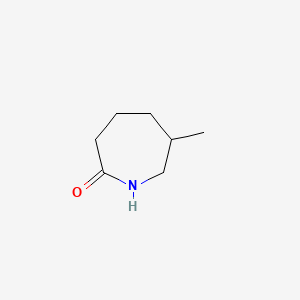
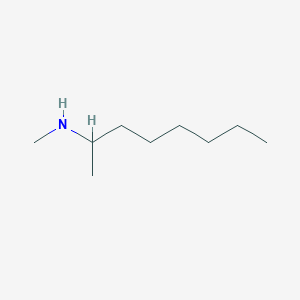
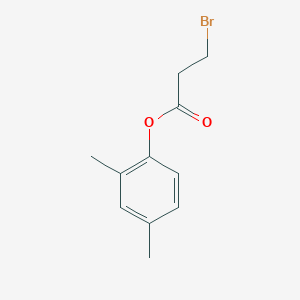
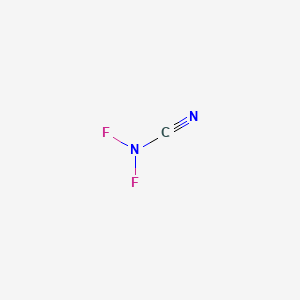

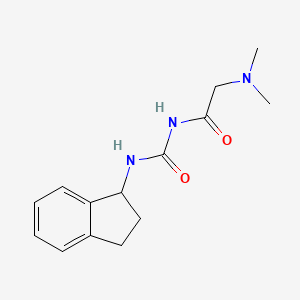
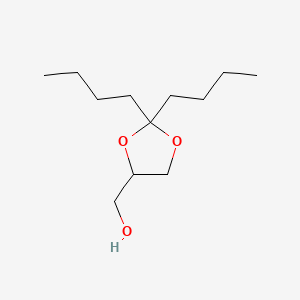

![2-[(Diethylamino)methyl]-4-methylphenyl benzoate](/img/structure/B14733103.png)
